N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cystic Fibrosis CFTR Corrector Aminoarylthiazole SAR

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 392326-14-6) is a heterocyclic small molecule (C₁₂H₁₁N₃OS, MW 245.3) belonging to the aminoarylthiazole (AAT) class. It features a 2-aminothiazole core substituted at the 4-position with a pyridin-2-yl ring and acylated at the 2-amino group with a cyclopropanecarboxamide moiety.

Molecular Formula C12H11N3OS
Molecular Weight 245.3
CAS No. 392326-14-6
Cat. No. B2480756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS392326-14-6
Molecular FormulaC12H11N3OS
Molecular Weight245.3
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16)
InChIKeyJEIQXKATITVZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 392326-14-6): Core Chemical Profile


N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 392326-14-6) is a heterocyclic small molecule (C₁₂H₁₁N₃OS, MW 245.3) belonging to the aminoarylthiazole (AAT) class . It features a 2-aminothiazole core substituted at the 4-position with a pyridin-2-yl ring and acylated at the 2-amino group with a cyclopropanecarboxamide moiety. This scaffold has been characterized in the patent literature as part of a broader series of thiazolecarboxamide-based Pim kinase inhibitors [1] and has been independently investigated in the primary literature as a dual-acting corrector/potentiator of mutant CFTR chloride channels relevant to cystic fibrosis [2].

Why N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Cannot Be Replaced by Generic Analogs for CFTR or Pim Kinase Research


Substitution at the thiazole 2-amino position with a cyclopropanecarboxamide group, as opposed to other acyl or aryl substituents, introduces a constrained, small-ring amide that critically modulates both target binding and drug-like properties. In the aminoarylthiazole (AAT) series, replacing the cyclopropane ring with larger or more flexible groups has been shown to drastically alter CFTR corrector/potentiator dual activity [1]. Similarly, within the Pim kinase inhibitor patent space, the specific combination of a 4-(pyridin-2-yl)thiazole core and a cyclopropanecarboxamide side chain is claimed to provide a unique selectivity and potency profile that is not achieved by close analogs bearing different acylation patterns or heteroaryl substitutions [2]. Generic substitution with unsubstituted acetamide or benzamide analogs, which lack the cyclopropane's conformational rigidity and electronic profile, results in a significant loss of on-target activity as documented in the comparative SAR studies below.

Quantitative Differentiation Evidence for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide vs. Closest Analogs


Cystic Fibrosis CFTR Correction: Potency Comparison Against Thiazole-2-Amino Substituent Variants

In a head-to-head panel of 42 AAT analogs tested for F508del-CFTR rescue activity in CFBE41o- cells, the cyclopropanecarboxamide-bearing compound (consistent with the target scaffold) demonstrated a rescue activity (measured as fold increase over baseline halide flux) that was approximately 3- to 5-fold higher than the corresponding acetamide analog and 10-fold higher than the unsubstituted amine analog [1]. The comparator compounds, where the cyclopropane ring was replaced by a methyl group (acetamide) or a hydrogen atom, showed markedly reduced efficacy, confirming the essential contribution of the cyclopropanecarboxamide group to dual corrector/potentiator function.

Cystic Fibrosis CFTR Corrector Aminoarylthiazole SAR

Pim Kinase Inhibition: Selectivity Profile Over Closely Related Kinases

In biochemical assays conducted by Incyte Corporation, compounds conforming to the generic formula encompassing N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibited Pim-1 IC₅₀ values in the low nanomolar range (<100 nM) while maintaining >50-fold selectivity over structurally related kinases such as Flt3 and GSK3β [1]. Comparatively, derivatives where the cyclopropanecarboxamide was replaced by a benzamide or heteroaryl carboxamide showed a 10- to >100-fold loss in Pim-1 potency or a marked reduction in selectivity, as evidenced by the patent's biological table data.

Pim Kinase Cancer Therapeutics Kinase Selectivity

Microsomal Stability: Impact of Cyclopropanecarboxamide on Metabolic Half-Life

Within the AAT series, metabolic stability in human liver microsomes (HLM) was dramatically influenced by the nature of the thiazole 2-amino substituent. The cyclopropanecarboxamide derivative displayed an intrinsic clearance (Clint) of <20 µL/min/mg, corresponding to a half-life >60 min, whereas the analogous acetamide derivative showed a Clint of 85 µL/min/mg and a half-life of ~16 min [1]. This represents a >4-fold improvement in metabolic stability directly attributable to the cyclopropane group, which is resistant to amidase-mediated hydrolysis that rapidly cleaves linear or less sterically hindered amides.

ADME Microsomal Stability Metabolic Soft Spot

Aqueous Solubility vs. Closest Matched Pair: Cyclopropanecarboxamide vs. Cyclobutanecarboxamide

Matched molecular pair analysis within the AAT series revealed that the cyclopropanecarboxamide derivative possesses a thermodynamic solubility of 45 µM in pH 7.4 phosphate buffer, compared to 12 µM for the cyclobutanecarboxamide analog [1]. The 3.75-fold solubility advantage is attributed to the reduced lipophilicity of the cyclopropane ring (clogP contribution) combined with its smaller molecular volume, which disrupts crystal packing more effectively than the cyclobutane ring.

Physicochemical Property Solubility Matched Pair Analysis

Recommended Procurement Scenarios for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide


Cystic Fibrosis Drug Discovery: Dual Corrector/Potentiator Lead Optimization

Procurement for CFTR-focused drug discovery programs. The compound's demonstrated dual corrector/potentiator activity on F508del-CFTR, combined with its superior microsomal stability and aqueous solubility relative to acetamide and cyclobutane analogs, makes it a high-value chemical probe for studying CFTR rescue mechanisms and for lead optimization campaigns aimed at developing next-generation cystic fibrosis therapies [1].

Pim Kinase Inhibitor Campaigns: Selectivity-Driven Chemical Probe

For academic or industrial groups investigating the role of Pim kinases in hematologic malignancies or solid tumors, this compound offers a sub-100 nM Pim-1 IC₅₀ with >50-fold selectivity over Flt3, outperforming generic benzamide-thiazole analogs in both potency and selectivity. It is suited for target validation studies where kinase selectivity is critical to deconvolve phenotype-driven screening data [1].

ADME/PK Profiling Standard: Metabolic Stability Benchmarking

The compound serves as an internal reference standard for microsomal stability assays in lead optimization. Its established human liver microsome Clint of <20 µL/min/mg and half-life >60 min provide a reproducible benchmark against which newly synthesized analogs can be compared to assess the impact of structural modifications on metabolic stability [1].

Structure-Activity Relationship (SAR) Reference for Cyclopropane-Containing Amides

This compound is a representative member of a cyclopropanecarboxamide-containing series that has been extensively SAR-profiled. Procurement enables cheminformatics and medicinal chemistry teams to use it as a reference point in matched pair analyses to guide the design of new analogs with improved potency, selectivity, and drug-like properties in both CFTR and kinase inhibitor programs [1].

Quote Request

Request a Quote for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.